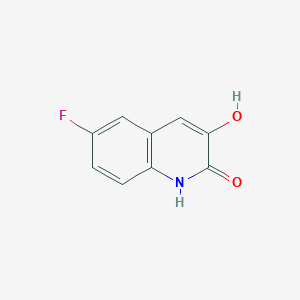
6-Fluoro-3-hydroxyquinolin-2(1H)-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitubercular Potential
6-Fluoro-3-hydroxyquinolin-2(1H)-one shows promising antitubercular activity. A study on 4-hydroxyquinolin-2(1H)-ones, a closely related analogue, demonstrated that derivatives with specific substituents exhibit potent inhibitory effects against Mycobacterium tuberculosis and Mycobacterium bovis, with minimal toxicity in cell-based assays (Macedo et al., 2017).
Influenza A Endonuclease Inhibition
This compound has been evaluated for its potential to inhibit influenza A endonuclease, particularly in strains like the 2009 pandemic H1N1. Research has shown that derivatives of 3-hydroxyquinolin-2(1H)-ones, which include 6-fluoro variants, are potent inhibitors of this enzyme, indicating potential antiviral applications (Sagong et al., 2013).
Neuroimaging in Alzheimer’s Disease
Fluorine-18 labeled derivatives of hydroxyquinolines, such as this compound, are promising in PET neuroimaging for Alzheimer's disease. These compounds have been studied for their ability to bind to metal ions implicated in Alzheimer’s, providing insights into the disease’s progression (Liang et al., 2015).
Chemical Properties and Synthesis
Studies have also focused on the chemical properties, including NMR studies of hydroxyquinoline derivatives. These studies contribute to understanding the structural and electronic properties of these compounds, which is crucial for their application in various fields (Kidrič et al., 1981).
Photodynamic Therapy and Imaging
Hydroxyquinoline derivatives, including the 6-fluoro variant, have been researched for their potential in photodynamic therapy and imaging. Their ability to generate reactive oxygen species under light activation makes them candidates for targeted therapies and diagnostics (Arya & Agarwal, 2007).
Dye Development
In the field of dye development, this compound has been utilized in synthesizing azo dyes, demonstrating its versatility in color chemistry and potential applications in materials science (Yahyazadeh et al., 2022).
Magnesium Sensing in Biological Systems
Derivatives of hydroxyquinolines are used in developing sensors for magnesium ions in biological systems. These compounds have shown potential in fluorescence imaging and ion quantification, which is vital in understanding cellular processes (Farruggia et al., 2006).
Antifungal Activities
Research into the antifungal activities of this compound derivatives has shown their effectiveness against various fungal species, indicating potential applications in antifungal drug development (Xu et al., 2007).
Eigenschaften
IUPAC Name |
6-fluoro-3-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEDGBPWEVERPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633308 | |
| Record name | 6-Fluoro-3-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177944-69-3 | |
| Record name | 6-Fluoro-3-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



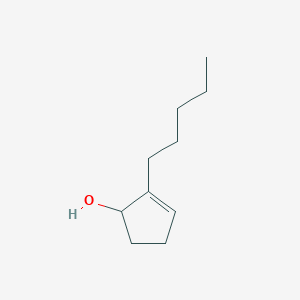
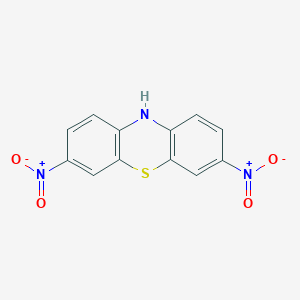
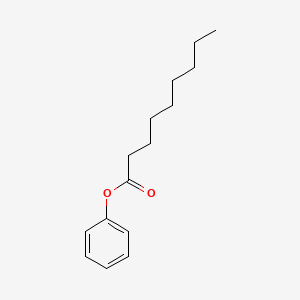
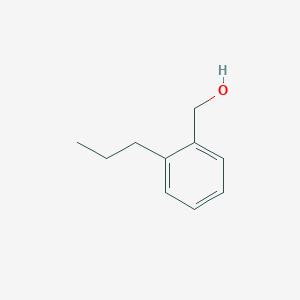
![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)


![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
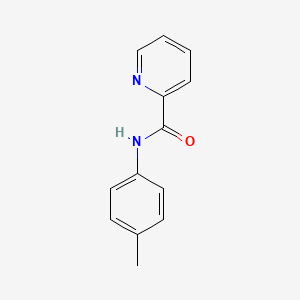
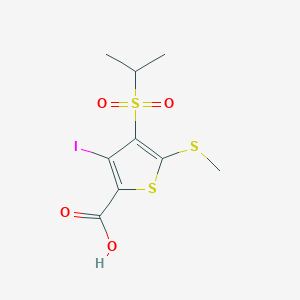
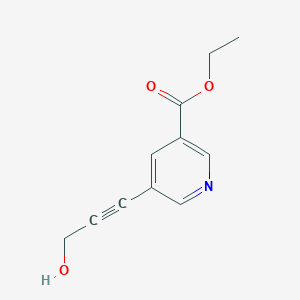

![4-Methoxybenzo[c][1,2,5]thiadiazole](/img/structure/B3048583.png)
